molecular formula C24H33ClFN7O8S2 B14696614 3-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]-4-methoxybenzenesulfonyl fluoride;ethanesulfonic acid CAS No. 25313-05-7

3-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]-4-methoxybenzenesulfonyl fluoride;ethanesulfonic acid

Cat. No.: B14696614
CAS No.: 25313-05-7
M. Wt: 666.1 g/mol
InChI Key: IQEHYCIAZZOHSS-UHFFFAOYSA-N
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Description

3-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]-4-methoxybenzenesulfonyl fluoride;ethanesulfonic acid is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]-4-methoxybenzenesulfonyl fluoride;ethanesulfonic acid involves multiple steps. One common approach is to start with the chlorination of 4,6-diamino-1,3,5-triazine to obtain 2-chloro-4,6-diamino-1,3,5-triazine . This intermediate is then reacted with 2,2-dimethyl-1,3,5-triazine to form the triazinyl derivative. The next step involves the reaction of this derivative with 4-methoxybenzenesulfonyl fluoride in the presence of a suitable base, such as sodium carbonate, to form the sulfonyl fluoride intermediate . Finally, the compound is coupled with ethanesulfonic acid under appropriate conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]-4-methoxybenzenesulfonyl fluoride;ethanesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) conditions

Major Products

    Substitution: Formation of amine or thiol derivatives

    Oxidation: Formation of sulfonic acids

    Reduction: Formation of amines

    Hydrolysis: Formation of sulfonic acids

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]-4-methoxybenzenesulfonyl fluoride;ethanesulfonic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity . Additionally, it can interact with cellular membranes and proteins, disrupting normal cellular functions and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4,6-diamino-1,3,5-triazine: A simpler triazine derivative with similar chemical properties.

    4,6-Diamino-2,2-dimethyl-1,3,5-triazine: Another triazine derivative with different substituents.

    4-Methoxybenzenesulfonyl fluoride: A related sulfonyl fluoride compound with similar reactivity.

Uniqueness

3-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]-4-methoxybenzenesulfonyl fluoride;ethanesulfonic acid is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

25313-05-7

Molecular Formula

C24H33ClFN7O8S2

Molecular Weight

666.1 g/mol

IUPAC Name

3-[3-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]-4-methoxybenzenesulfonyl fluoride;ethanesulfonic acid

InChI

InChI=1S/C22H27ClFN7O5S.C2H6O3S/c1-22(2)30-19(25)29-20(26)31(22)13-5-7-17(15(23)11-13)36-10-4-9-27-21(32)28-16-12-14(37(24,33)34)6-8-18(16)35-3;1-2-6(3,4)5/h5-8,11-12H,4,9-10H2,1-3H3,(H2,27,28,32)(H4,25,26,29,30);2H2,1H3,(H,3,4,5)

InChI Key

IQEHYCIAZZOHSS-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)O.CC1(N=C(N=C(N1C2=CC(=C(C=C2)OCCCNC(=O)NC3=C(C=CC(=C3)S(=O)(=O)F)OC)Cl)N)N)C

Origin of Product

United States

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